

Spectroscopic and Biological Insights into Sageone: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sageone

Cat. No.: B023465

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **Sageone**, a diterpenoid isolated from *Salvia officinalis*. The document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and explores the potential biological significance of this compound.

Spectroscopic Data of Sageone

The structural elucidation of **Sageone** was accomplished through detailed spectroscopic analysis. The following tables summarize the key ^1H and ^{13}C NMR spectral data and the significant mass spectrometry fragments.

NMR Spectroscopic Data

The ^1H and ^{13}C NMR spectra are fundamental to defining the chemical structure of **Sageone**. The data presented here is compiled from the definitive study on its isolation and characterization.

Table 1: ^1H NMR Spectroscopic Data for **Sageone**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **Sageone**

Position	Chemical Shift (δ) ppm
Data not available in search results	

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **Sageone**, further confirming its structure.

Table 3: Mass Spectrometry Data for **Sageone**

m/z	Relative Intensity (%)	Proposed Fragment
Data not available in search results		

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies. The following sections detail the general procedures for the isolation and spectroscopic analysis of diterpenoids like **Sageone**.

Isolation of Sageone

Sageone is a naturally occurring diterpenoid found in the aerial parts of *Salvia officinalis*^{[1][2]} ^{[3][4][5]}. The general procedure for its isolation involves:

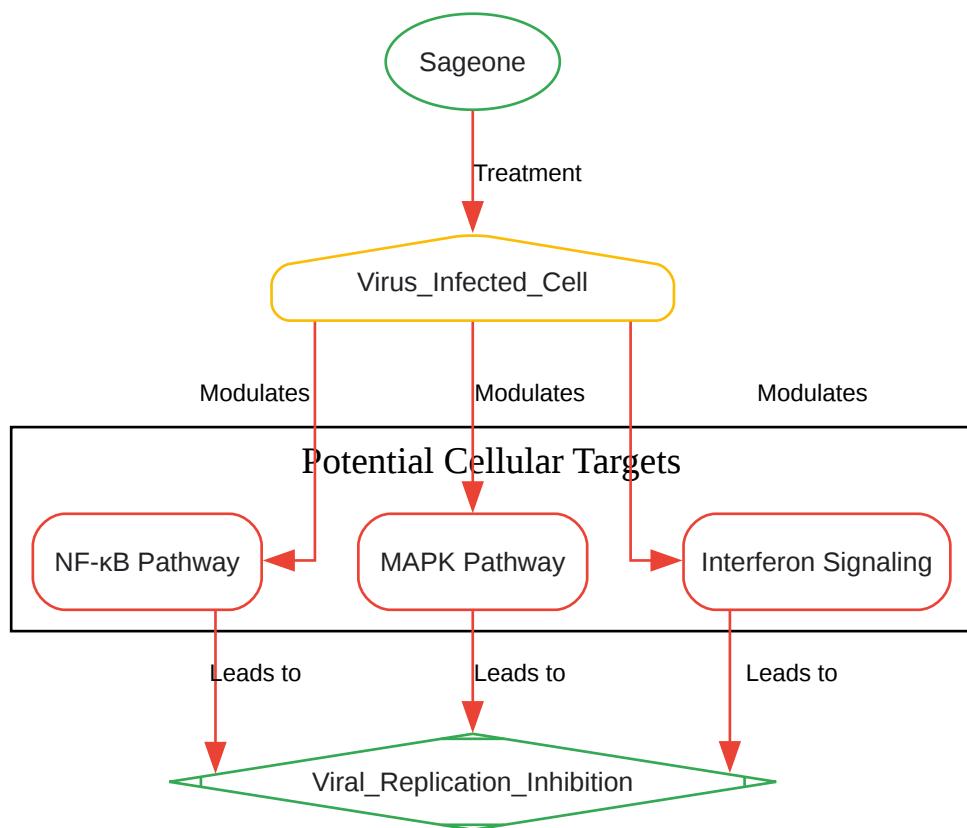
Figure 1: General workflow for the isolation of **Sageone**.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer. The following outlines a standard protocol for preparing a sample for NMR analysis:

- **Sample Preparation:** An accurately weighed sample of pure **Sageone** is dissolved in a deuterated solvent (e.g., CDCl_3).
- **Internal Standard:** Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** ^1H NMR, ^{13}C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to establish the complete structure and stereochemistry.

Mass Spectrometry


Electron Ionization Mass Spectrometry (EI-MS) is a common technique for the analysis of diterpenoids. A typical procedure involves:

- **Sample Introduction:** A dilute solution of the purified compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
- **Ionization:** The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z).
- **Detection:** The abundance of each ion is measured, generating a mass spectrum that reveals the molecular ion and characteristic fragment ions.

Biological Activity and Signaling Pathways

Initial studies have indicated that **Sageone** exhibits antiviral activity^{[1][2][3][4][5]}. While the precise molecular mechanisms and signaling pathways affected by **Sageone** are a subject of ongoing research, its activity suggests potential interactions with viral replication machinery or host cell pathways that are co-opted by viruses.

The antiviral activity of other diterpenoids has been shown to involve various cellular signaling pathways. A hypothetical model for the investigation of **Sageone**'s antiviral mechanism is presented below.

[Click to download full resolution via product page](#)

Figure 2: Hypothetical signaling pathways for antiviral activity.

Further research is necessary to elucidate the specific molecular targets and signaling cascades modulated by **Sageone** in the context of its antiviral effects. This could involve transcriptomic and proteomic analyses of **Sageone**-treated, virus-infected cells to identify differentially expressed genes and proteins involved in key signaling pathways. Such studies will be crucial for understanding its therapeutic potential and for the development of novel antiviral agents. The antiviral activity of **Sageone** is likely mediated by safficinolide, another diterpenoid found in the aerial parts of the plant[6].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological properties of *Salvia officinalis* and its components - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Sageone: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b023465#spectroscopic-data-of-sageone-nmr-ms\]](https://www.benchchem.com/product/b023465#spectroscopic-data-of-sageone-nmr-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com